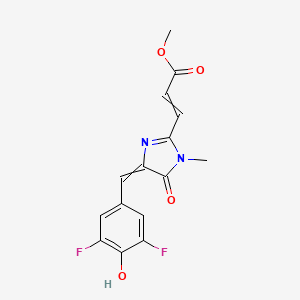

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate

Description

The compound Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a fused imidazolone core, a difluorinated hydroxybenzylidene substituent, and an acrylate ester group.

Properties

Molecular Formula |

C15H12F2N2O4 |

|---|---|

Molecular Weight |

322.26 g/mol |

IUPAC Name |

methyl 3-[4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]prop-2-enoate |

InChI |

InChI=1S/C15H12F2N2O4/c1-19-12(3-4-13(20)23-2)18-11(15(19)22)7-8-5-9(16)14(21)10(17)6-8/h3-7,21H,1-2H3 |

InChI Key |

LXQQJPJEYBZZSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC(=CC2=CC(=C(C(=C2)F)O)F)C1=O)C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate typically involves multiple steps, including the formation of the imidazole ring, introduction of the benzylidene group, and esterification. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups in the molecule.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its unique structure may allow it to interact with biological targets, making it useful in biochemical studies.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.

Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoro and hydroxyl groups may play a crucial role in binding to these targets, while the imidazole ring could facilitate specific interactions with biological molecules. Pathways involved in its mechanism of action may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The target compound’s difluoro-hydroxybenzylidene group introduces unique electronic and steric effects absent in simpler analogs like Compound 12. Fluorination may enhance metabolic stability or intermolecular interactions .

Synthetic Efficiency : High yields (≥90%) for imidazole-tetrazole hybrids (e.g., Compounds 12, 14) suggest robust protocols for similar structures, though fluorinated variants may require specialized conditions .

Spectroscopic Trends : The (E)-acrylate configuration is consistently observed in ¹H-NMR (δ ~6.46–6.49, J = 15.6–16.0 Hz), a hallmark of conjugated double bonds in these systems .

Q & A

Basic Research Questions

Q. How can reaction parameters be optimized for synthesizing Methyl (Z)-3-(4-((E)-3,5-difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)acrylate?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (as in ) enable precise control of reaction kinetics and scalability. Coupling this with real-time HPLC monitoring (e.g., as in ) allows rapid parameter adjustment.

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?

- Methodological Answer : Combine - and -NMR to identify Z/E isomerism at the acrylate and benzylidene moieties. For example, coupling constants () in -NMR (e.g., for trans-coupling in ) differentiate stereoisomers. ESI-MS ( ) confirms molecular weight, while IR spectroscopy validates functional groups like carbonyls and hydroxyls .

Q. How can impurities in the synthesized compound be quantified?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) as demonstrated in . Calibrate using synthetic standards and validate with spiked recovery experiments. For trace impurities, LC-MS/MS provides higher sensitivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) and refine data using SHELXL ( ). For example, highlights the use of SHELX programs to resolve benzimidazole derivatives with similar stereochemical complexity. Pair this with ORTEP-III ( ) for visualizing thermal ellipsoids and validating hydrogen-bonding networks .

Q. What strategies address contradictions between spectroscopic and computational data?

- Methodological Answer : If NMR suggests a different conformation than DFT-optimized structures, re-examine solvent effects in simulations (e.g., implicit vs. explicit solvent models). Cross-validate with NOESY/ROESY NMR to detect spatial proximities, as in . If discrepancies persist, consider dynamic effects like rotameric equilibria .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer : Synthesize analogs by modifying the imidazole core or acrylate substituents (e.g., ). Test biological activity in target assays (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP). Use QSAR models to predict activity cliffs, as in ’s benzoxazole derivatives .

Q. What protocols ensure stability of the compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts with LC-MS. For light-sensitive groups (e.g., benzylidene), use amber vials and antioxidants like BHT, as suggested in ’s stability protocols .

Q. How can molecular docking predict the compound’s interaction with biological targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinases or oxidoreductases). Validate poses with MD simulations (GROMACS/AMBER) and compare with mutagenesis data. For example, ’s benzimidazole analogs show how fluorinated groups enhance binding affinity via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.